4-(Thiophen-2-yl)butan-1-amine, also known by its chemical identifier 28424-67-1, is an organic compound characterized by the presence of a thiophene ring attached to a butan-1-amine chain. The compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential applications.
4-(Thiophen-2-yl)butan-1-amine is classified as a heteroaromatic amine, featuring a five-membered thiophene ring that includes one sulfur atom. This classification places it within a broader category of compounds known for their diverse applications in organic synthesis and biological activities. The compound's synthesis and characterization have been documented in various scientific literature, highlighting its significance in research and industrial applications .
The synthesis of 4-(Thiophen-2-yl)butan-1-amine typically involves several key steps:
Industrial production often utilizes optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors may be employed to control reaction parameters precisely, facilitating large-scale synthesis.
The molecular structure of 4-(Thiophen-2-yl)butan-1-amine can be represented as follows:
This structure features:
Key molecular data include:
4-(Thiophen-2-yl)butan-1-amine is capable of undergoing several chemical transformations:
The choice of reagents and conditions significantly influences the outcome of these reactions, affecting both yield and selectivity. For example, oxidation conditions must be carefully controlled to avoid overoxidation or degradation of the thiophene structure.
The mechanism of action for 4-(Thiophen-2-yl)butan-1-amine varies based on its application:
4-(Thiophen-2-yl)butan-1-amine exhibits several notable physical properties:
Key chemical properties include:
These properties are critical for its handling and application in laboratory settings .
4-(Thiophen-2-yl)butan-1-amine has numerous applications across different scientific fields:
The thiophene ring system—a sulfur-containing five-membered heterocycle—represents a privileged scaffold in modern medicinal chemistry due to its exceptional versatility in drug design. Its significance stems from unique electronic and structural properties that facilitate diverse biological interactions. The sulfur atom contributes significantly to the ring’s aromatic character through electron delocalization, enabling π-π stacking interactions with biological targets. Unlike oxygen-containing analogs like furan, thiophene exhibits enhanced metabolic stability due to reduced susceptibility to oxidative degradation. Its moderate log P value (~2.0) balances lipophilicity and aqueous solubility, facilitating membrane permeability while maintaining compatibility with physiological environments [2] .
Thiophene functions as a bioisosteric replacement for phenyl rings, offering distinct advantages. When substituted for benzene in drug prototypes, thiophene-containing analogs frequently demonstrate improved target affinity and optimized pharmacokinetic profiles. This bioisosterism capitalizes on similarities in molecular geometry (bond angles ~112° and ring diameter ~2.8Å) while introducing advantageous electronic perturbations. The polarized C–S bond creates electron-rich regions that enhance hydrogen bonding and van der Waals interactions with protein residues inaccessible to carbocyclic systems [2] [7]. Computational analyses confirm that thiophene’s lower resonance energy (~29 kcal/mol versus benzene’s ~36 kcal/mol) facilitates greater electron donation in charge-transfer complexes, a critical factor in kinase inhibition and receptor antagonism [5].
Table 1: Molecular Descriptors Influencing Pharmacological Behavior of Thiophene versus Benzene
Property | Thiophene | Benzene | Pharmacological Impact |
---|---|---|---|
Aromatic Resonance Energy | 29 kcal/mol | 36 kcal/mol | Enhanced electron donation capacity |
Log P (Octanol/Water) | ~2.0 | ~2.1 | Comparable lipophilicity |
Dipole Moment | 0.52 D | 0 D | Improved polar interactions |
C–S Bond Length | 1.71 Å | N/A | Conformational flexibility |
Hydrogen Bond Capacity | Weak acceptor | None | Supplementary binding interactions |
The strategic incorporation of thiophene rings enables precise modulation of steric and electronic parameters governing drug-receptor binding. In cyclooxygenase (COX) inhibitors like Tiaprofenic acid, the thiophene nucleus positions the carboxylate group optimally for ionic bonding with Arg120, while its hydrophobic face interacts with the COX hydrophobic channel. Similarly, in dopamine receptor modulators, the ring’s polarizability facilitates cation-π interactions with aspartate residues [3] [8]. Structure-activity relationship (SAR) studies consistently demonstrate that substitution patterns on the thiophene ring profoundly influence bioactivity. Electron-donating groups at the 3-position enhance COX-2 selectivity, whereas electron-withdrawing substituents at the 5-position improve anticancer activity in kinase inhibitors [3] [5].
Thiophene-based therapeutics have undergone substantial evolution since their initial pharmaceutical applications, culminating in significant regulatory recognition. Comprehensive analysis of FDA approvals from 2013–2023 reveals that thiophene ranks as the fourth most prevalent sulfur-containing pharmacophore in newly approved small molecules, with seven novel molecular entities receiving approval during this period. This positions thiophene behind sulfonamides (21 approvals), thioethers (12 approvals), and disulfides (8 approvals), but ahead of other sulfur heterocycles like thiazoles [2] [7]. Currently, 26 distinct thiophene-containing drugs hold FDA approval across diverse therapeutic categories, demonstrating the scaffold’s versatility.
Table 2: Therapeutic Categories of Selected FDA-Approved Thiophene-Containing Drugs
Therapeutic Category | Representative Drugs | Primary Indication | Approval Era |
---|---|---|---|
Anti-inflammatory | Tiaprofenic acid, Tinoridine | Osteoarthritis, Rheumatoid arthritis | 1970s–1980s |
Antimicrobial | Cefoxitin, Sertaconazole | Bacterial infections, Fungal infections | 1970s–1990s |
Cardiovascular | Ticlopidine, Clopidogrel | Thrombosis prevention | 1980s–1990s |
Central Nervous System | Olanzapine, Tiagabine | Schizophrenia, Epilepsy | 1990s |
Respiratory | Zileuton | Asthma | 1990s |
Oncology | Raltitrexed, Raloxifene | Colorectal cancer, Breast cancer | 1990s–2000s |
The historical trajectory demonstrates shifting therapeutic applications. Early approvals focused on anti-inflammatory agents (e.g., Tiaprofenic acid, 1977) and antimicrobials (e.g., Cefoxitin, 1978). The 1980s saw expansion into cardiovascular disease with antiplatelet agents Ticlopidine (1989) and later Clopidogrel (1997), where the thiophene moiety prevented metabolic inactivation. The 1990s marked diversification into neuropsychiatry (Olanzapine for schizophrenia, 1996) and respiratory medicine (Zileuton for asthma, 1996), leveraging thiophene’s ability to engage aminergic receptors and arachidonic acid pathways, respectively [2] [3] [5]. Contemporary research focuses on kinase inhibition in oncology, exemplified by experimental agents like OSI-930 targeting c-KIT, demonstrating thiophene’s continued relevance in modern targeted therapies [5] [7].
The structural evolution reveals increasing complexity: Early drugs featured simple monosubstituted thiophenes (e.g., Suprofen), while later molecules incorporated fused systems (e.g., benzothiophene in Raloxifene) or sophisticated substitution patterns. Modern synthetic methodologies—including transition metal-catalyzed couplings and multicomponent reactions—have enabled efficient production of structurally intricate thiophene derivatives essential for addressing emerging therapeutic targets [2] [7]. This progression underscores the scaffold’s adaptability to medicinal chemistry challenges across decades of pharmaceutical innovation.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: